Copper(II)i-butyrate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

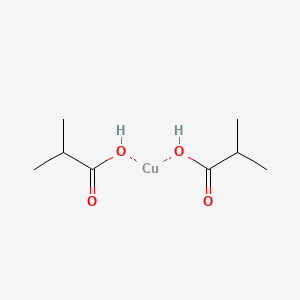

Copper(II)i-butyrate is a chemical compound with the molecular formula C8H14CuO4 and a molecular weight of 237.74 g/mol . It is a coordination compound where copper is in the +2 oxidation state, coordinated by two i-butyrate ligands. This compound is typically found in a solid form and is known for its blue color .

Vorbereitungsmethoden

Copper(II)i-butyrate can be synthesized through various methods. One common synthetic route involves the reaction of copper(II) hydroxide with i-butyrate acid under controlled conditions. The reaction typically proceeds as follows:

Cu(OH)2+2C4H8O2→Cu(C4H7O2)2+2H2O

In industrial settings, the production of this compound may involve the use of copper(II) oxide or copper(II) carbonate as starting materials, reacting with i-butyrate acid in a solvent such as ethanol or water .

Analyse Chemischer Reaktionen

Copper(II)i-butyrate undergoes various chemical reactions, including:

-

Oxidation-Reduction Reactions: : this compound can participate in redox reactions where copper(II) is reduced to copper(I) or elemental copper. For example, in the presence of reducing agents like hydrazine, copper(II) can be reduced to copper(I).

-

Substitution Reactions: : The i-butyrate ligands in this compound can be substituted by other ligands such as acetate or chloride under appropriate conditions. For instance, reacting this compound with hydrochloric acid can yield copper(II) chloride and i-butyrate acid.

-

Complex Formation: : this compound can form complexes with various ligands, including amines and phosphines, leading to the formation of coordination compounds with different properties .

Wissenschaftliche Forschungsanwendungen

Copper(II)i-butyrate has several applications in scientific research:

-

Catalysis: : It is used as a catalyst in organic synthesis, particularly in reactions involving the formation of carbon-carbon bonds. Its ability to stabilize reactive intermediates makes it valuable in various catalytic processes.

-

Biological Studies: : this compound is used in studies related to copper metabolism and its role in biological systems. It serves as a model compound to understand the behavior of copper in biological environments.

-

Material Science: : This compound is used in the preparation of copper-containing materials, including thin films and nanoparticles. These materials have applications in electronics, optics, and antimicrobial coatings .

Wirkmechanismus

The mechanism of action of Copper(II)i-butyrate involves its ability to interact with biological molecules and catalyze chemical reactions. In biological systems, copper ions from this compound can participate in redox reactions, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids . This property is exploited in antimicrobial applications where copper ions disrupt microbial cell membranes and induce oxidative stress .

Vergleich Mit ähnlichen Verbindungen

Copper(II)i-butyrate can be compared with other copper(II) carboxylates such as copper(II) acetate and copper(II) propionate:

-

Copper(II) Acetate: : This compound has a similar structure but with acetate ligands instead of i-butyrate. It is commonly used in organic synthesis and as a precursor for other copper compounds.

-

Copper(II) Propionate: : Similar to this compound, this compound has propionate ligands. It is used in similar applications, including catalysis and material science.

The uniqueness of this compound lies in its specific ligand environment, which can influence its reactivity and stability in different chemical and biological contexts .

Biologische Aktivität

Copper(II)i-butyrate, a coordination compound with the formula C8H14CuO4, has garnered attention for its biological activity, particularly in the fields of microbiology, catalysis, and medicinal chemistry. This article explores its mechanisms of action, potential applications, and relevant research findings.

Overview of this compound

- Chemical Structure : this compound consists of copper ions coordinated with butyrate ligands. The molecular weight is approximately 237.74 g/mol.

- Synthesis : It can be synthesized through the reaction of copper(II) hydroxide and butyric acid under controlled conditions:

Cu OH 2+2C4H8O2→Cu C4H7O2)2+2H2O

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules, influencing various physiological processes:

- Redox Activity : Copper ions can participate in redox reactions, generating reactive oxygen species (ROS), which may lead to oxidative stress in cells. This mechanism is crucial in understanding its antimicrobial properties and potential cytotoxicity.

- Enzyme Interaction : The compound can inhibit enzyme activity by binding to active sites, affecting metabolic pathways. This property is significant in exploring its therapeutic applications.

- Microbial Impact : Studies indicate that this compound exhibits antimicrobial properties against various bacterial strains, making it a candidate for further research in infection control and treatment strategies .

Antimicrobial Properties

A notable study investigated the effects of this compound on microbial communities in the gastrointestinal tract. The findings revealed that pharmacological doses of copper significantly altered the composition of microbial flora, enhancing the resistance of E. coli strains to antibiotics such as chloramphenicol and ciprofloxacin . This suggests that while copper has antimicrobial effects, it may also contribute to increased resistance rates in certain bacterial populations.

Catalytic Applications

This compound has also been studied for its catalytic properties in organic synthesis. It serves as a catalyst in various reactions, including carbon-carbon bond formations, which are essential for developing complex organic molecules. Its ability to stabilize reactive intermediates makes it valuable in synthetic chemistry.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it can be compared with other copper carboxylates:

| Compound | Structure | Applications |

|---|---|---|

| Copper(II) Acetate | Acetate ligands | Organic synthesis, precursor for drugs |

| Copper(II) Propionate | Propionate ligands | Catalysis, material science |

| This compound | Butyrate ligands | Antimicrobial studies, catalysis |

Eigenschaften

IUPAC Name |

copper;2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H8O2.Cu/c2*1-3(2)4(5)6;/h2*3H,1-2H3,(H,5,6); |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUDVTSVMVUHJHE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)O.CC(C)C(=O)O.[Cu] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16CuO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.76 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.